5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H20FN5OS and its molecular weight is 361.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research into triazole derivatives, including those structurally related to the compound , has shown that these molecules can possess significant antimicrobial properties. For example, the synthesis and evaluation of various 1,2,4-triazole derivatives have demonstrated good to moderate antimicrobial activities against a range of microorganisms (Bektaş et al., 2007). These findings suggest the potential utility of such compounds in developing new antimicrobial agents.
Pharmacokinetics and Conjugation Studies
Studies involving the pharmacokinetics of compounds structurally similar to the mentioned chemical have highlighted their potential in enhancing the effectiveness of therapeutic regimens. For instance, a comparative study of the pharmacokinetics of levofloxacin and triazavirine, along with a novel conjugate obtained from their combination, showed improved bioavailability and reduced elimination rates, indicating the potential for improved therapy efficacy with reduced dosing frequency (Блаженникова et al., 2015).
Analgesic Applications
The structural analysis and characterization of compounds containing the piperazine moiety have led to insights into their potential analgesic applications. For example, the structural characterization of certain isothiazolopyridines has provided a foundation for understanding the molecular basis of their analgesic properties (Karczmarzyk & Malinka, 2008).
Antitumor Activity
Research into triazole derivatives has also extended into the exploration of their antitumor activities. Synthesis and biological activity studies of new fused 1,2,4-triazole derivatives have identified compounds with moderate to excellent growth inhibition against various cancer cell lines, highlighting the potential of these molecules as antitumor agents (Bhat et al., 2009).
Synthesis and Chemical Characterization
The synthesis of novel triazole analogues and their evaluation for biological activities, such as antibacterial activity, further exemplifies the wide-ranging applications of these compounds in scientific research (Nagaraj et al., 2018). Such studies contribute to the ongoing exploration of triazole derivatives for various therapeutic and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure of the compound and its similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of functional groups such as the piperazine ring and the fluorophenyl group could potentially influence the compound’s pharmacokinetic properties, including its solubility, absorption, distribution, metabolism, and excretion .
Result of Action
Similar compounds have been found to exhibit inhibitory activity against various targets , suggesting that this compound could potentially have a similar effect.
Safety and Hazards
Future Directions
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol in laboratory settings .
Dosage Effects in Animal Models
No studies have been conducted to determine the dosage effects of this compound in animal models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied .
Properties
IUPAC Name |
5-[(2-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-5-3-4-6-13(12)18)22-9-7-21(2)8-10-22/h3-6,14,24H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDTXCMMKSSLFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.